molecular formula C6H11NO2 B1279419 (R)-1-Acetyl-3-hydroxypyrrolidine CAS No. 916733-17-0

(R)-1-Acetyl-3-hydroxypyrrolidine

Cat. No. B1279419
M. Wt: 129.16 g/mol
InChI Key: ODHQVFPGHQBQSY-ZCFIWIBFSA-N
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Description

Asymmetric Synthesis of an N-acylpyrrolidine for Inhibition of HCV Polymerase

The paper discusses a practical method for asymmetric synthesis of a highly substituted N-acylpyrrolidine, which is significant for its potential to inhibit HCV polymerase. The synthesis process is scalable and involves the creation of three stereocenters through a [3+2] cycloaddition. This key step uses methyl acrylate and an imino ester derived from l-leucine t-butyl ester hydrochloride and 2-thiazolecarboxaldehyde. A novel aspect of this synthesis is the use of silver acetate and a cinchona alkaloid, particularly hydroquinine, as a catalyst, which achieves complete diastereomeric control and high enantiomeric excess. The hydroxyl group of hydroquinine is crucial for the observed enantioselectivities. The methodology is versatile, allowing for the production of different epimers of 4-acetylpyrrolidine. The synthesis also includes an efficient N-acylation, selective methylation, and a unique ester reduction that prevents the formation of an undesired epimer. The target compound is synthesized in seven linear steps, with all intermediates being highly crystalline .

N-Acetyl-N,N-dipyrid-2-yl (cyclooctadiene) Rhodium (I) and Iridium (I) Complexes

This study presents the synthesis of novel N-acetyl-N,N-dipyrid-2-yl complexes of RhI and IrI. The Rhodium complex, upon prolonged treatment, transforms into a cationic Rh-complex. The crystalline structures of these complexes are detailed, with the Rhodium complex crystallizing in the monoclinic space group and the Iridium complex in the triclinic space group. The Rhodium complex was tested for its catalytic activity in hydroformylation reactions of cyclooctene and 1-octene, as well as in carbonyl hydrosilylation reactions of aldehydes and ketones, showing high turn-over numbers and yields. Additionally, the Rhodium complex facilitated the polymerization of N2CHCOOEt, resulting in highly stereoregular poly(ethoxycarbonylcarbene) with significant molecular weight and polydispersity index .

Synthesis Analysis

The synthesis of (R)-1-Acetyl-3-hydroxypyrrolidine involves a [3+2] cycloaddition that is catalyzed by a complex of silver acetate and hydroquinine. The process is notable for its high diastereomeric and enantiomeric control, which is essential for producing pharmaceutical-grade compounds. The synthesis pathway is efficient, with seven linear steps, and the intermediates are highly crystalline, which may facilitate purification and characterization .

Molecular Structure Analysis

The molecular structure of the synthesized N-acylpyrrolidine is not directly discussed in the provided papers. However, the crystalline nature of the intermediates suggests that the final compound likely has a well-defined and stable structure, which is important for its biological activity .

Chemical Reactions Analysis

The N-acylpyrrolidine synthesized in the first paper is intended for use as an HCV polymerase inhibitor, which implies that it participates in specific chemical interactions with the viral polymerase. The second paper does not directly relate to the N-acylpyrrolidine but discusses the catalytic activities of related N-acetyl complexes in various chemical reactions, including hydroformylation and carbonyl hydrosilylation, which are important in industrial chemistry .

Physical and Chemical Properties Analysis

The physical properties, such as solubility and melting point, of the synthesized N-acylpyrrolidine are not detailed in the provided papers. However, the chemical properties, including the ability to form highly crystalline intermediates and the presence of multiple stereocenters, are indicative of a compound with significant chiral and structural specificity. This specificity is crucial for the compound's potential role as a pharmaceutical agent .

Scientific Research Applications

1. Synthesis Techniques and Optimization

A study by Li Zi-cheng (2009) focused on the synthesis of (S)-3-Hydroxypyrrolidine hydrochloride, a structurally similar compound to (R)-1-Acetyl-3-hydroxypyrrolidine. The research emphasized the optimization of conditions such as the choice of reducing agent, solvent, molar ratio, and reaction time to enhance the yield and simplicity of the process. These insights could be beneficial for the synthesis and application of (R)-1-Acetyl-3-hydroxypyrrolidine in various scientific fields due to structural similarities Li Zi-cheng, 2009.

2. Biocatalysis and Enantioselectivity

Li et al. (2001) presented a method for the preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines, which involved hydroxylation using Sphingomonas sp. HXN-200. This technique showcased high regio- and stereoselectivity, and the use of biocatalysts for hydroxylation. The work also highlighted the enzyme's potential in producing enantiomerically pure compounds, a feature crucial in pharmaceutical applications. This research may offer insights into the production and application of enantiomerically pure (R)-1-Acetyl-3-hydroxypyrrolidine Li et al., 2001.

3. Novel Synthesis Routes

Curtis et al. (2005) explored the asymmetric synthesis of a hydroxypyrrolidine compound, highlighting the importance of regio- and stereoselectivity in obtaining target molecules. The methodology could offer a blueprint for the synthesis of (R)-1-Acetyl-3-hydroxypyrrolidine, especially when considering the structural similarities and the necessity for specific stereochemistry in bioactive compounds Curtis et al., 2005.

4. Application in Imaging Agents

Yordanov et al. (2002) investigated acyl-protected hydroxylamines, including a pyrrolidine derivative, as potential electron paramagnetic resonance (EPR) brain imaging agents. The study highlighted the conversion of these compounds into EPR-detectable species within the central nervous system, indicating their potential as imaging agents. This could suggest the potential use of (R)-1-Acetyl-3-hydroxypyrrolidine in similar medical imaging applications, given its structural relation Yordanov et al., 2002.

5. Precursor in Pharmaceutical Synthesis

A paper by Zischinsky et al. (2010) discussed the use of a 3-hydroxypyrrolidine scaffold as an integrin alpha5beta1 inhibitor, initially designed for local administration. This research underlines the potential pharmaceutical applications of pyrrolidine derivatives and could provide insights into the utilization of (R)-1-Acetyl-3-hydroxypyrrolidine as a scaffold or precursor in drug development Zischinsky et al., 2010.

Safety And Hazards

“®-1-Acetyl-3-hydroxypyrrolidine” has a GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Future Directions

“®-1-Acetyl-3-hydroxypyrrolidine” is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products . American Elements supplies life science materials in most volumes including bulk quantities and also can produce materials to customer specifications . This suggests that “®-1-Acetyl-3-hydroxypyrrolidine” could have potential applications in various fields of life sciences.

properties

IUPAC Name

1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(8)7-3-2-6(9)4-7/h6,9H,2-4H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHQVFPGHQBQSY-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440620
Record name (R)-1-Acetyl-3-hydroxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Acetyl-3-hydroxypyrrolidine

CAS RN

916733-17-0
Record name (R)-1-Acetyl-3-hydroxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-Acetyl-3-pyrrolidinol
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